molecular formula C8H5ClIN B573013 5-Chloro-7-iodo-1H-indole CAS No. 1262770-19-3

5-Chloro-7-iodo-1H-indole

Cat. No.: B573013
CAS No.: 1262770-19-3
M. Wt: 277.489
InChI Key: VRVJEJOGADKQRZ-UHFFFAOYSA-N
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Description

5-Chloro-7-iodo-1H-indole is a halogenated indole derivative Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination to introduce a chlorine atom at the 5-position. This is followed by iodination at the 7-position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide for chlorination and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Coupling Products: Biaryl or alkyne-linked indole derivatives.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Indolines.

Scientific Research Applications

5-Chloro-7-iodo-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodo-1H-indole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The halogen atoms can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in cell signaling, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    7-Iodo-1H-indole: Lacks the chlorine atom, affecting its substitution patterns and biological activity.

    5-Bromo-7-iodo-1H-indole: Bromine instead of chlorine, which may alter its reactivity and applications.

Uniqueness

5-Chloro-7-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for diverse chemical modifications and enhances its potential in various applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

5-chloro-7-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJEJOGADKQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746423
Record name 5-Chloro-7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262770-19-3
Record name 5-Chloro-7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1262770-19-3
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